![molecular formula C11H13N3O2S B2550568 (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide CAS No. 2094951-64-9](/img/structure/B2550568.png)
(E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide, also known as compound 1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a well-known therapeutic target for the treatment of metabolic disorders such as obesity, diabetes, and insulin resistance. Compound 1 has shown promising results in preclinical studies as a potential drug candidate for the treatment of these diseases.
作用机制
Compound 1 exerts its pharmacological effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to impaired insulin signaling and glucose uptake. By inhibiting PTP1B, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 enhances insulin signaling and glucose uptake, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
Compound 1 has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models of obesity and diabetes. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
实验室实验的优点和局限性
One advantage of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 is its selectivity for PTP1B, which reduces the risk of off-target effects. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has shown promising results in preclinical studies as a potential drug candidate for the treatment of metabolic disorders. However, one limitation of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 is its low solubility, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1. One potential direction is to optimize the synthesis of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 to improve its solubility and bioavailability. Another direction is to investigate the efficacy of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 in combination with other drugs for the treatment of metabolic disorders. Furthermore, the anti-inflammatory and anti-tumor properties of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 warrant further investigation for potential therapeutic applications in these areas. Overall, the research on (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has shown promising results and provides a strong foundation for further exploration of its therapeutic potential.
合成方法
Compound 1 can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the coupling of 3-methoxy-1,2-thiazol-5-amine with (E)-3-(3-bromo-phenyl)-acrylic acid, followed by the conversion of the resulting intermediate to (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 using standard organic chemistry techniques.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro and in vivo studies have shown that (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 improves glucose homeostasis, increases insulin sensitivity, and reduces body weight in animal models of obesity and diabetes. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
属性
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7(2)13-11(15)8(6-12)4-9-5-10(16-3)14-17-9/h4-5,7H,1-3H3,(H,13,15)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSRAGCHJDZOMV-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=NS1)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC(=NS1)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。